molecular formula C28H18O6 B1206423 Anthralin 10,10'-dimer CAS No. 54304-27-7

Anthralin 10,10'-dimer

Cat. No.: B1206423
CAS No.: 54304-27-7
M. Wt: 450.4 g/mol
InChI Key: KUNYGANIYRQQLM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of anthralin 10,10’-dimer involves the oxidative coupling of anthralin. This process can be achieved through various methods, including:

Industrial Production Methods: While specific industrial production methods for anthralin 10,10’-dimer are not extensively documented, the principles of large-scale chemical synthesis, such as batch reactors and continuous flow systems, can be applied to scale up the oxidative coupling process.

Chemical Reactions Analysis

Types of Reactions: Anthralin 10,10’-dimer undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium ferricyanide, ceric ammonium nitrate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, acetonitrile.

Major Products Formed:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Monomeric anthralin and reduced derivatives.

    Substitution Products: Various substituted anthralin derivatives.

Mechanism of Action

The mechanism of action of anthralin 10,10’-dimer involves its interaction with cellular components, particularly within the mitochondria. The dimer can modulate the redox status of mitochondrial membranes, affecting processes such as:

Properties

IUPAC Name

10-(4,5,10-trihydroxyanthracen-9-yl)anthracene-1,8,9-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18O6/c29-17-9-1-5-13-21(14-6-2-10-18(30)24(14)27(33)23(13)17)22-15-7-3-11-19(31)25(15)28(34)26-16(22)8-4-12-20(26)32/h1-12,29-34H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNYGANIYRQQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C(=CC=C3)O)C(=C2C(=C1)O)O)C4=C5C=CC=C(C5=C(C6=C4C=CC=C6O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202676
Record name Anthralin 10,10'-dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54304-27-7
Record name Anthralin 10,10'-dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054304277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthralin 10,10'-dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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